molecular formula C9H16ClNO2 B3332186 tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate CAS No. 876589-20-7

tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate

Cat. No.: B3332186
CAS No.: 876589-20-7
M. Wt: 205.68 g/mol
InChI Key: RKUWYONVUJJNQU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate: is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is characterized by its molecular structure, which includes a tert-butyl group, a chloromethyl group, and an azetidine ring. This compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

Synthetic Routes and Reaction Conditions:

  • Chloromethylation: The compound can be synthesized through the chloromethylation of azetidine-1-carboxylate, using formaldehyde and hydrochloric acid.

  • Protection and Deprotection: The tert-butyl group can be introduced using tert-butanol in the presence of an acid catalyst, followed by protection of the amino group if necessary.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Advanced methods may employ continuous flow synthesis for large-scale production, which offers advantages in terms of efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the chloromethyl group to a methylene group.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide or potassium iodide can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alkanes and alcohols.

  • Substitution Products: Azides, iodides, and other substituted derivatives.

Scientific Research Applications

Chemistry: Tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Biology: The compound is employed in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands. Medicine: It serves as an intermediate in the synthesis of various drugs, including those used in the treatment of cardiovascular diseases and neurological disorders. Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • Tert-Butyl 3-(chloromethyl)-4-methylphenylcarbamate: This compound is structurally similar but contains a phenyl group instead of an azetidine ring.

  • Tert-Butyl 3-(chloromethyl)-3-methoxyazetidine-1-carboxylate: This compound has a methoxy group in place of the hydrogen atom on the azetidine ring.

  • Chloromethyl methyl ether (MOM-Cl): A related compound used as an alkylating agent and solvent in industrial applications.

Uniqueness: Tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate is unique in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its azetidine ring provides a rigid structure that can be advantageous in certain synthetic pathways.

Properties

IUPAC Name

tert-butyl 3-(chloromethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO2/c1-9(2,3)13-8(12)11-5-7(4-10)6-11/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUWYONVUJJNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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